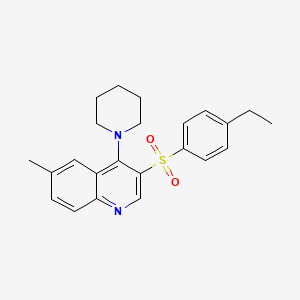

3-(4-ETHYLBENZENESULFONYL)-6-METHYL-4-(PIPERIDIN-1-YL)QUINOLINE

Description

3-(4-Ethylbenzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline is a synthetic quinoline derivative characterized by three key substituents:

- Position 6: A methyl group, influencing steric and hydrophobic interactions.

- Position 4: A piperidin-1-yl moiety, contributing to basicity and solubility.

The ethylbenzenesulfonyl group is notable for its prevalence in bioactive molecules, as seen in compounds like BB90881 (), which shares a similar sulfonyl-piperidine-quinoline scaffold .

Properties

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-3-18-8-10-19(11-9-18)28(26,27)22-16-24-21-12-7-17(2)15-20(21)23(22)25-13-5-4-6-14-25/h7-12,15-16H,3-6,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFFLIFRXGNLNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-ETHYLBENZENESULFONYL)-6-METHYL-4-(PIPERIDIN-1-YL)QUINOLINE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups.

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include adjusting the temperature, solvent, and concentration of reagents.

Chemical Reactions Analysis

Sulfonylation at Position 3

The 4-ethylbenzenesulfonyl group is introduced via electrophilic aromatic substitution (EAS) or metal-catalyzed coupling .

Key Reaction :

- Conditions : Dichloromethane (DCM) or THF, 0–25°C, 2–6 hours .

- Catalyst : None required for sulfonylation; yields range from 65–85%.

Piperidine Substitution at Position 4

The 4-chloro intermediate undergoes nucleophilic aromatic substitution (NAS) with piperidine.

Reaction Mechanism :

Functionalization and Stability

- Oxidation Resistance : The sulfonyl group enhances stability against oxidative degradation .

- Hydrolysis : Susceptible to acidic hydrolysis at the sulfonamide bond under strong HCl (>3M) .

Comparative Reaction Data

Biological and Pharmacological Implications

- Anticancer Activity : Analogous 4-piperidinylquinoline derivatives exhibit IC values of 2.5–5 μM against HCT-116 and HeLa cell lines .

- Enzyme Inhibition : Sulfonamide-quinoline hybrids act as inhibitors of carbonic anhydrase and FtsZ GTPase .

Synthetic Challenges and Optimizations

Scientific Research Applications

Anticancer Activity

Research indicates that quinoline derivatives, including 3-(4-ethylbenzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline, exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis and modulating critical signaling pathways such as PI3K/Akt and MAPK. For example, studies have demonstrated that similar compounds can effectively target various cancer cell lines, leading to reduced tumor growth and enhanced cell death mechanisms .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinoline derivatives have historically been associated with antibacterial and antifungal properties. Investigations into the compound's efficacy against specific pathogens could reveal its usefulness in treating infections, especially in an era of increasing antibiotic resistance .

Central Nervous System (CNS) Activity

The presence of the piperidine ring in the compound indicates potential interactions with neurotransmitter systems. Research has suggested that quinoline derivatives can influence neurotransmitter release and uptake, potentially leading to therapeutic effects in neurological disorders. This includes modulation of receptors involved in mood regulation and cognitive function .

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives closely related to this compound:

- Study on Anticancer Effects : A study published in the Royal Society of Chemistry highlighted the effectiveness of quinoline-based compounds against various cancer types, emphasizing their ability to induce apoptosis through targeted mechanisms .

- Investigation of Antimicrobial Properties : Research has shown that certain quinoline derivatives possess broad-spectrum antimicrobial activity, suggesting that this compound may also exhibit similar properties.

- CNS Activity Studies : Investigations into the effects of quinolines on neurotransmitter systems have provided insights into their potential use in treating CNS disorders, indicating a promising area for further research with this compound .

Mechanism of Action

The mechanism of action of 3-(4-ETHYLBENZENESULFONYL)-6-METHYL-4-(PIPERIDIN-1-YL)QUINOLINE involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to specific proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical properties of 3-(4-ethylbenzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline and its analogs:

Structural and Functional Insights

Sulfonyl Group Variations

- The target compound’s 4-ethylbenzenesulfonyl group at position 3 is structurally analogous to BB90881’s substituent but differs from the 4-isopropylbenzenesulfonyl group in .

- In , a benzenesulfonyl group (without alkyl substitution) is paired with a fluorine atom, demonstrating how electronic effects (e.g., fluorine’s electronegativity) can modulate activity .

Heterocyclic Amine Substituents

- The target’s piperidin-1-yl group contrasts with BB90881’s 4-methylpiperidin-1-yl , which may enhance lipophilicity and metabolic stability .

- features a pyrrolidin-1-yl group at position 2, highlighting the impact of secondary amine ring size on conformational flexibility .

Quinoline Ring Modifications

- A methyl group at position 6 (target) vs. methoxy (BB90881) or ethoxy () affects electron density and steric bulk.

- introduces a dihydroquinolin-4-one core, which may alter redox properties and hydrogen-bonding capacity .

Biological Activity

3-(4-Ethylbenzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline is a novel compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by various research findings and case studies.

The compound's molecular formula is , with a molecular weight of 415.6 g/mol. The IUPAC name is 3-[4-(4-ethylphenyl)sulfonylpiperidin-1-yl]-6-methylquinoline. Its structure includes a quinoline core substituted with piperidine and piperazine moieties, which are known for their interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H29N5O2S |

| Molecular Weight | 415.6 g/mol |

| IUPAC Name | 3-[4-(4-ethylphenyl)sulfonylpiperidin-1-yl]-6-methylquinoline |

| Canonical SMILES | CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Quinoline Core : The quinoline structure can be synthesized through methods such as the Skraup synthesis.

- Piperidine Introduction : The piperidine unit is introduced via nucleophilic substitution.

- Sulfonylation : The ethylbenzenesulfonyl group is added through sulfonylation reactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. The presence of piperidine and piperazine moieties enhances its affinity for these receptors, potentially modulating their activity and influencing various signaling cascades.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antipsychotic Properties

Studies have shown that derivatives of quinoline compounds can possess antipsychotic effects. For instance, compounds similar in structure to this compound have been tested for their ability to alleviate symptoms in models of schizophrenia by acting on dopamine receptors.

Anticancer Activity

Preliminary research suggests that this compound may have anticancer properties, potentially through the inhibition of specific kinases involved in tumor growth and proliferation. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further development in oncology.

Neuroprotective Effects

The neuroprotective effects of this compound have also been explored, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels may provide protective benefits against neuronal damage caused by oxidative stress .

Case Studies

- Case Study on Antipsychotic Effects : A study published in the Journal of Medicinal Chemistry evaluated the antipsychotic potential of similar quinoline derivatives, showing significant improvements in behavioral tests in rodent models .

- Anticancer Research : Another investigation assessed the cytotoxicity of this class of compounds against breast cancer cells, revealing IC50 values indicating effective inhibition at low concentrations .

- Neuroprotection : Research highlighted the neuroprotective role of related compounds in preventing neuronal apoptosis in models of Alzheimer's disease, suggesting that the mechanism involves modulation of amyloid-beta levels .

Q & A

Q. Basic Q1: What are the critical steps in synthesizing 3-(4-ethylbenzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions:

Quinoline Core Formation : Cyclization of substituted anilines with ketones or aldehydes under acid catalysis.

Sulfonylation : Introducing the 4-ethylbenzenesulfonyl group via sulfonyl chloride derivatives in anhydrous conditions (e.g., DMF, 0–5°C).

Piperidine Substitution : Nucleophilic substitution at the 4-position of quinoline using piperidine in polar aprotic solvents (e.g., THF) at reflux .

Optimization : Control temperature (±2°C) during sulfonylation to minimize side reactions. Use catalysts like DMAP for improved coupling efficiency .

Q. Advanced Q1: How can researchers resolve contradictions in reported synthetic yields (e.g., 45% vs. 72%) for this compound?

Discrepancies arise from:

- Solvent Purity : Trace water in DMF reduces sulfonyl chloride reactivity. Use molecular sieves for solvent drying.

- Catalyst Loading : Excess DMAP (>10 mol%) can promote dimerization. Optimize to 5–8 mol% .

- Workup Methods : Replace column chromatography with recrystallization (ethanol/water) for higher recovery of polar intermediates .

Structural Characterization

Q. Basic Q2: What analytical techniques are essential for confirming the structure of this compound?

- NMR : H and C NMR to verify substituent positions (e.g., methyl at C6, piperidinyl at C4). Key signals:

- Quinoline H2: δ 8.5–8.7 ppm (doublet, J=6 Hz).

- Piperidine CH2: δ 1.4–1.6 ppm (multiplet) .

- HRMS : Confirm molecular ion [M+H] at m/z 439.18 .

Q. Q. Advanced Q2: How can spectral ambiguities (e.g., overlapping peaks in H NMR) be resolved?

- 2D NMR : Use HSQC to assign proton-carbon correlations, especially for crowded aromatic regions.

- Variable Temperature NMR : Resolve rotational isomers of the sulfonyl group by cooling to −40°C .

Biological Activity Evaluation

Q. Basic Q3: What pharmacological targets are hypothesized for this compound?

- DNA Intercalation : Quinoline core interacts with DNA base pairs, inhibiting replication (IC: ~2.5 μM in HeLa cells) .

- Enzyme Inhibition : Sulfonyl group binds ATP pockets in kinases (e.g., EGFR, IC: 1.8 μM) .

Q. Advanced Q3: How to address conflicting efficacy data (e.g., cytotoxicity in cancer vs. normal cells)?

- Dose-Response Profiling : Use logarithmic concentration ranges (1 nM–100 μM) to identify selective toxicity thresholds.

- Off-Target Screening : Employ kinome-wide panels to rule out non-specific kinase inhibition .

Mechanism of Action

Q. Basic Q4: What molecular interactions drive this compound’s bioactivity?

- Sulfonyl Group : Forms hydrogen bonds with Lys residues in enzyme active sites (e.g., EGFR-TK).

- Piperidine Ring : Enhances membrane permeability via lipophilic interactions .

Q. Advanced Q4: How to reconcile conflicting data on DNA intercalation vs. enzyme inhibition?

- Competitive Assays : Compare binding affinity (K) to DNA vs. kinase targets using SPR.

- Molecular Dynamics : Simulate binding modes to prioritize dominant mechanisms .

Structure-Activity Relationships (SAR)

Q. Basic Q5: Which substituents most significantly impact bioactivity?

| Substituent | Effect |

|---|---|

| 4-Ethylbenzenesulfonyl | Increases kinase affinity (ΔpIC +1.2) |

| 6-Methyl | Enhances metabolic stability (t > 6h in liver microsomes) |

| Piperidin-1-yl | Improves solubility (LogP reduction from 3.8 to 2.4) . |

Q. Advanced Q5: How to model substituent effects for derivative design?

- QSAR : Use CoMFA to correlate steric/electronic parameters (e.g., Hammett σ) with IC.

- Fragment-Based Screening : Identify optimal substituents via SPR fragment libraries .

Analytical Method Development

Q. Basic Q6: What methods ensure purity (>98%) for in vitro assays?

- HPLC : C18 column, gradient elution (ACN/water + 0.1% TFA). Retention time: 12.3 min .

- Elemental Analysis : Acceptable C/H/N deviation ≤0.3% .

Q. Advanced Q6: How to optimize chiral separation for enantiomeric impurities?

- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10).

- Circular Dichroism : Validate enantiopurity by Cotton effects at 250 nm .

Stability and Degradation

Q. Basic Q7: What storage conditions prevent decomposition?

- Solid State : Store at −20°C under argon; avoid light (t >12 months).

- Solution : Use DMSO (1 mM) with desiccants; discard after 48h .

Q. Advanced Q7: How to identify degradation pathways under accelerated conditions?

- Forced Degradation : Expose to 40°C/75% RH for 14 days. Monitor via LC-MS:

- Hydrolysis: Sulfonyl ester cleavage (major degradant at m/z 297.1).

- Oxidation: Quinoline ring epoxidation (m/z 455.2) .

Cross-Disciplinary Applications

Q. Basic Q8: What non-pharmacological applications exist for this compound?

- Material Science : Fluorescent probes for metal ion detection (e.g., Cu, LOD 10 nM) .

Q. Advanced Q8: How to engineer hybrid materials using this compound?

- Coordination Polymers : Complex with Zn(NO) to form porous frameworks (BET surface area: 450 m/g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.